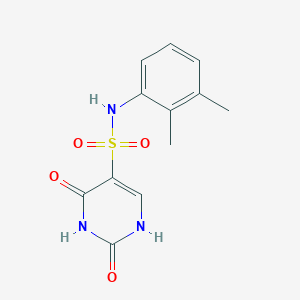

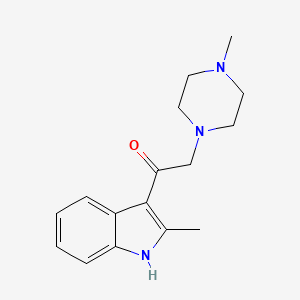

![molecular formula C18H18N6S B5545035 N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their significant pharmacological properties, including anti-inflammatory, anticancer, and receptor antagonist activities. The chemical structure of these compounds, characterized by the fusion of pyrazole and pyrimidine rings, allows for a variety of modifications, leading to diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of intermediate compounds such as hydrazines, acetylenes, and nitriles. A common approach is the cyclization of 5-amino-1H-pyrazole-4-carbonitriles with formamide, leading to the formation of pyrazolo[1,5-a]pyrimidin-7-amines. Advanced synthetic techniques include microwave-assisted processes and regioselective synthesis, enabling the efficient and selective production of these compounds (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is defined by the presence of pyrazole and pyrimidine rings, which can be further substituted with various functional groups. Crystallographic studies reveal that these compounds often crystallize in specific space groups, with molecules forming inversion dimers through hydrogen bonding, demonstrating the importance of molecular interactions in defining the crystalline state (Repich et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound is part of a broader class of pyrazolopyrimidines synthesized for various biological applications. These compounds, including the specific chemical , undergo synthesis through reactions involving aminopyrazoles and formamide or other reactants, leading to diverse derivatives with significant antibacterial activities (Rahmouni et al., 2014). The structural characterization of these compounds is thoroughly achieved through techniques like NMR, IR, and HRMS, providing insights into their chemical properties and potential for further functionalization.

Biological Activities

- Pyrazolopyrimidine derivatives, including variants structurally related to the specified compound, have been evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents. For instance, enaminones used as building blocks for synthesizing substituted pyrazoles have demonstrated significant antitumor and antimicrobial activities, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (Riyadh, 2011).

Pharmacological Potential

- Further research into pyrazolopyrimidines has identified them as potent and selective inhibitors of enzymes like phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This demonstrates the compound's relevance in drug discovery, particularly for disorders of the central nervous system (Li et al., 2016).

Antimicrobial and Antioxidant Properties

- Some pyrazolopyrimidine derivatives have been specifically synthesized and tested for their antimicrobial efficacy, showing significant activity against various microbial strains. This suggests the potential use of these compounds in developing new antimicrobial agents, possibly including the chemical structure (El‐Wahab et al., 2015). Additionally, certain derivatives have been evaluated for their antioxidant activities, indicating their potential in combating oxidative stress (Kotaiah et al., 2012).

Propriétés

IUPAC Name |

N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6S/c1-23-14(12-20-18(23)25-2)11-19-17-10-15(13-6-4-3-5-7-13)22-16-8-9-21-24(16)17/h3-10,12,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPCKCRRDKXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)CNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

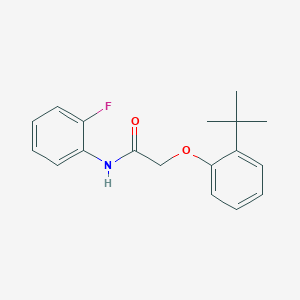

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

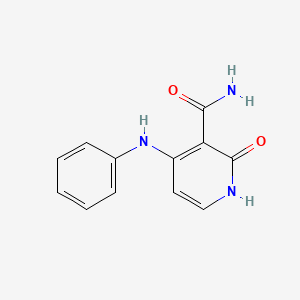

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

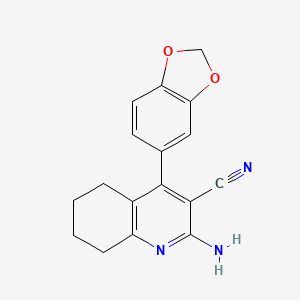

![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)